8-Hydroxyadenine
Overview
Description
8-Hydroxyadenine is a nucleobase analogue of adenine, where the hydrogen atom at position 8 of the adenine nucleobase is replaced by a hydroxy group . This modification results in a compound with unique properties, making it a valuable subject of study in various scientific fields.
Mechanism of Action
Target of Action
8-Hydroxyadenine, also known as 6-Amino-7H-purin-8-ol, is an oxidized adenine base that naturally occurs in DNA and RNA . It is primarily targeted by reactive oxygen species (ROS) which arise from various sources, including environmental pollutants and metabolic processes .
Mode of Action
The formation of this compound occurs through the action of ROS on adenine . In the context of Toll-like receptor 7 (TLR7) activation, this compound acts as a strong TLR7 agonist . It induces the activation of NF-κB and the secretion of IFN-α in TLR7-expressing cells .
Biochemical Pathways
This compound is an intermediate in the oxidation of adenine to 2,8-dihydroxyadenine by xanthine oxidase . It plays a significant role in the analysis of oxidative stress RNA/DNA hydrolysates .
Pharmacokinetics
It is known that this compound has only very low solubility in water or buffers at neutral ph, but dissolution can be achieved under alkaline conditions .
Result of Action
This compound induces misincorporation in in vitro DNA synthesis and mutations in NIH 3T3 cells . It has facilitated the study of DNA damage and repair mechanisms, as well as the investigation of enzyme roles in oxidative damage .
Action Environment
The action of this compound is influenced by environmental factors. Reactive oxygen species (ROS), which are key in the formation of this compound, can arise from various environmental pollutants and metabolic processes . The compound and its solutions can be stored in the refrigerator for some days but should be frozen for longer storage periods .
Biochemical Analysis
Biochemical Properties
8-Hydroxyadenine is involved in various biochemical reactions. It is an intermediate in the oxidation of adenine to 2,8-dihydroxyadenine by xanthine oxidase . It interacts with various enzymes, proteins, and other biomolecules, particularly those involved in DNA synthesis and repair . For instance, it has been shown to induce misincorporation in in vitro DNA synthesis and mutations in mammalian cells .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inducing point mutations . It can impact cell signaling pathways, gene expression, and cellular metabolism, particularly in relation to oxidative stress .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with DNA polymerases during DNA synthesis. It has been shown to induce misincorporation in in vitro DNA synthesis, leading to mutations . This occurs when DNA polymerases misinsert dGMP, and dAMP and dGMP, opposite this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has sufficient stability at room temperature and does not need special care during handling or shipment . For longer storage periods, the compound and its solutions should be frozen .
Metabolic Pathways
This compound is involved in the metabolic pathway of adenine oxidation. It is an intermediate in the oxidation of adenine to 2,8-dihydroxyadenine by xanthine oxidase .
Transport and Distribution
This compound has only very low solubility in water or buffers at neutral pH, however, dissolution can be achieved under alkaline conditions . This suggests that its transport and distribution within cells and tissues may be influenced by pH levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxyadenine typically involves the preparation of 5-amino-4-cyano-2-hydroxyimidazoles from aminomalononitrile and isocyanates as key intermediates . These intermediates are then condensed with amidines, imidates, guanidine, urea, and thioureas to form this compound derivatives . Selective alkylation of 2-amino- and 2-hydroxyadenines can further produce 2-alkylamino- and 2-alkoxyadenines .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of chemical synthesis techniques similar to those used in laboratory settings. The process may include the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s quality and yield.
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxyadenine undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its interaction with hydroxyl radicals, leading to the formation of hydroxy adducts . These adducts can undergo dehydration and ring-opening reactions, influenced by pH and other conditions .
Common Reagents and Conditions:
Oxidation: Hydroxyl radicals are common oxidizing agents that react with this compound.
Reduction: Reducing agents such as sodium borohydride can be used to study reduction reactions.
Substitution: Alkylation and acylation reagents are used for substitution reactions.
Major Products: The major products formed from these reactions include various hydroxy adducts and their transformation products, such as dehydrated and ring-opened derivatives .
Scientific Research Applications
8-Hydroxyadenine has several scientific research applications:
Chemistry: It is used as a reference compound for analyzing oxidative stress in nucleic acids.
Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.
Comparison with Similar Compounds
8-Hydroxyguanine: Another oxidative DNA lesion that shares similar properties with 8-Hydroxyadenine.
2,8-Dihydroxyadenine: A related compound formed by further oxidation of this compound.
Uniqueness: this compound is unique due to its specific position of the hydroxy group, which significantly impacts its chemical behavior and biological effects. Its ability to induce mutations and its role in oxidative stress make it a valuable tool for studying DNA damage and repair mechanisms .
Properties
IUPAC Name |
6-amino-7,9-dihydropurin-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O/c6-3-2-4(8-1-7-3)10-5(11)9-2/h1H,(H4,6,7,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKBRPAAQSHTED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)NC(=O)N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70175390 | |
Record name | 8-Hydroxyadenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70175390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 8-Hydroxyadenine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000542 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
21149-26-8 | |
Record name | 8-Hydroxyadenine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21149-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Hydroxyadenine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021149268 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Hydroxyadenine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24123 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-Hydroxyadenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70175390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Hydroxyadenine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000542 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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